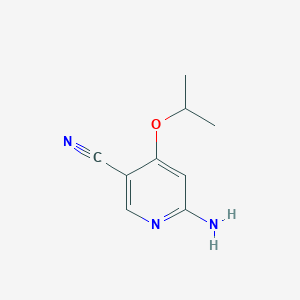![molecular formula C9H9ClN2O B15361898 1-(2-Chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethan-1-one](/img/structure/B15361898.png)
1-(2-Chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethan-1-one is a chemical compound belonging to the class of nitrogen-containing heterocycles. These heterocycles are known for their diverse biological activities and applications in pharmaceuticals, organic materials, and natural products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, often involving the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine derivatives with suitable reagents under controlled conditions to form the pyrrolopyridine core.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution reactions often involve nucleophiles and suitable solvents.
Major Products Formed:
Oxidation typically yields carboxylic acids or ketones.
Reduction results in the formation of alcohols.
Substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
This compound has found applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and antitumor properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic materials and natural products.
Mecanismo De Acción
The mechanism by which 1-(2-Chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparación Con Compuestos Similares
Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities.
Indole derivatives: Another class of nitrogen-containing heterocycles with significant biological relevance.
Uniqueness: 1-(2-Chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the pyrrolopyridine core, which imparts distinct chemical and biological properties compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C9H9ClN2O |
|---|---|
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
1-(2-chloro-5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)ethanone |
InChI |
InChI=1S/C9H9ClN2O/c1-6(13)12-4-7-2-3-9(10)11-8(7)5-12/h2-3H,4-5H2,1H3 |
Clave InChI |
CKGWOWOYZAFRJY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC2=C(C1)N=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



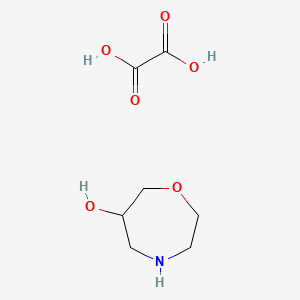
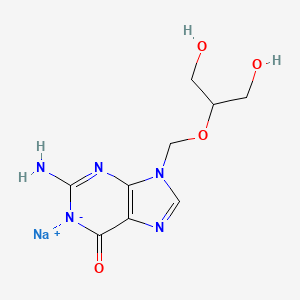
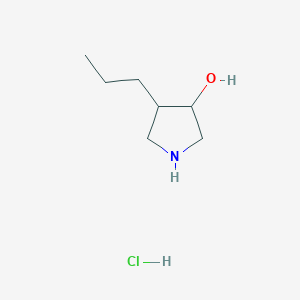
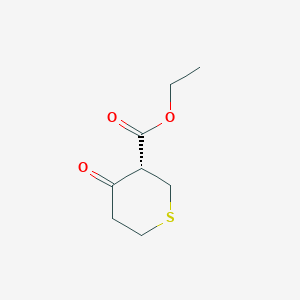
![tert-butyl 5-cyanospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate](/img/structure/B15361831.png)
![tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B15361845.png)
![tert-butyl 3-oxo-2,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate;oxalic acid](/img/structure/B15361851.png)
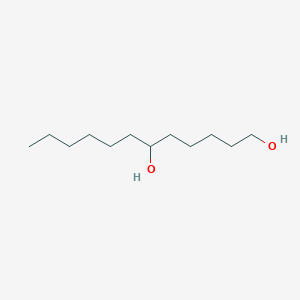
![endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B15361859.png)
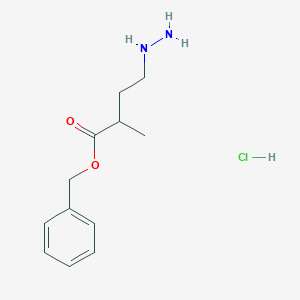
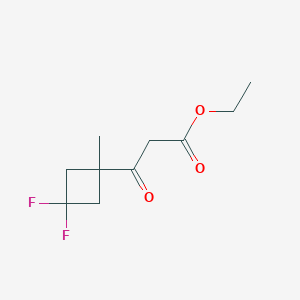
![N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide](/img/structure/B15361871.png)
